(1-methyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
Synthesis and Structural Characterization
Researchers have developed novel pyrazole carboxamide derivatives, including those containing piperazine moieties, which are synthesized and characterized through spectroscopic methods such as IR, 1H NMR, and HRMS. The structures of these compounds are further confirmed by X-ray crystal analysis, highlighting the compound's potential for further pharmacological and material science applications (Hong-Shui Lv et al., 2013).
Molecular Interaction Studies
Studies on molecular interactions, particularly with the CB1 cannabinoid receptor, have been conducted to understand the conformations and binding affinities of similar compounds. These investigations utilize computational methods like AM1 molecular orbital method and 3D-quantitative structure-activity relationship (QSAR) models to elucidate the molecular basis of receptor-ligand interactions, potentially guiding the design of new therapeutic agents (J. Shim et al., 2002).
Antimicrobial Activity
The antimicrobial potential of pyridine derivatives, including those with a benzothiazole moiety, has been explored, showing variable and modest activity against strains of bacteria and fungi. This research paves the way for the development of new antimicrobial agents based on the structural framework of these compounds (N. Patel et al., 2011).
Anticancer and Antiviral Activity
Several studies have investigated the antiproliferative, anticancer, and antiviral activities of compounds with similar chemical structures. These include evaluations of their ability to inhibit cancer cell growth and viral replication, contributing valuable insights into their potential therapeutic applications (S. Benaka Prasad et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-12-4-3-5-14-15(12)18-17(24-14)22-10-8-21(9-11-22)16(23)13-6-7-20(2)19-13/h3-7H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZCNYMXHOMYKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=NN(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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